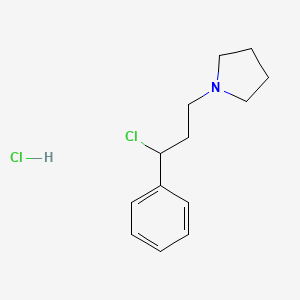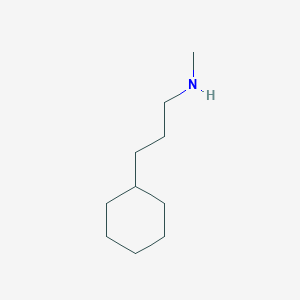
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate is a complex organic compound characterized by its multiple benzoyloxy groups and a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate typically involves the esterification of appropriate precursors under controlled conditions. The reaction often requires the use of benzoyl chloride and a suitable alcohol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the pyran ring.
Reduction: Reduction reactions can be used to modify the carbonyl group within the pyran ring.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyran ring structure may also play a role in stabilizing the compound’s conformation and enhancing its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(benzoyloxy)phenyl benzoate
- 4-(benzoyloxy)methyl benzoate
- 4-(benzoyloxy)-2-methyl benzoate
Uniqueness
4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate is unique due to its combination of multiple benzoyloxy groups and a pyran ring. This structural arrangement provides distinct chemical properties and reactivity patterns compared to other similar compounds.
Propiedades
Número CAS |
52080-38-3 |
|---|---|
Fórmula molecular |
C27H20O8 |
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate |
InChI |
InChI=1S/C27H20O8/c28-23-22(34-25(30)19-12-6-2-7-13-19)16-21(17-32-24(29)18-10-4-1-5-11-18)33-27(23)35-26(31)20-14-8-3-9-15-20/h1-16,21,27H,17H2 |
Clave InChI |
NOKKFSNWQIZOKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C=C(C(=O)C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)
![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)


![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)




![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)
